4-Iodo-N-methylaniline

Overview

Description

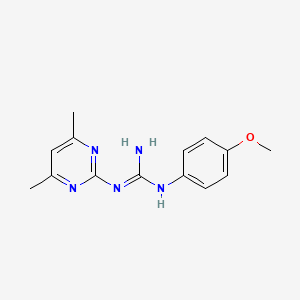

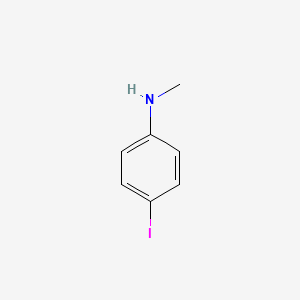

4-Iodo-N-methylaniline is an organic compound with the molecular formula C7H8IN . It is widely used as a chemical intermediate in the manufacturing of pesticides, dyes, and drugs . It is also used to attach the dimethylanilinyl group to other substrates .

Molecular Structure Analysis

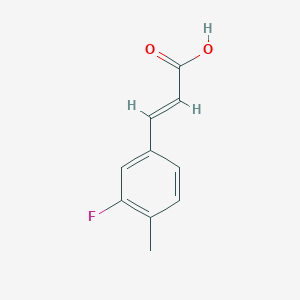

The molecular structure of 4-Iodo-N-methylaniline consists of a benzene ring with an iodine atom and a methylamine group attached to it . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

4-Iodoaniline, a similar compound, is obtained by the reaction of aniline and iodine in the presence of sodium bicarbonate . The reaction involves the addition of aniline and sodium bicarbonate to water, followed by the slow addition of crushed iodine with vigorous stirring .Physical And Chemical Properties Analysis

4-Iodo-N-methylaniline has a density of 1.8±0.1 g/cm³ and a boiling point of 261.1±23.0 °C at 760 mmHg . It has a molar refractivity of 48.8±0.3 cm³ and a molar volume of 131.0±3.0 cm³ . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications

1. Molecular Complex Formation and Color Change

4-Iodo-N-methylaniline has been studied for its ability to form molecular complexes with dinitrobenzoic acids. These complexes demonstrate interesting color properties - they turn vividly red when layered crystal structures are formed. This property has potential applications in developing materials with thermochromic abilities, where color changes with temperature (Jones, Wilson, & Thomas, 2014).

2. Synthesis of Iodo Substituent Aniline Complexes

The synthesis of 2,6-diiodo-4-methylaniline, a derivative of 4-Iodo-N-methylaniline, has been researched. This synthesis is simple and cost-effective, and the resultant compound could be widely used in the synthesis of other iodo substituent aniline complexes (Xiao-yan, 2011).

3. Molecular Spectroscopy and Quantum Chemical Investigations

Detailed spectroscopic and quantum chemical studies have been conducted on molecules like 4-methylaniline, which is structurally similar to 4-Iodo-N-methylaniline. These studies help in understanding the molecular behavior, such as inversion, internal rotation, and nitrogen nuclear quadrupole coupling in such compounds, which is crucial for designing advanced materials and pharmaceuticals (Hellweg, 2008).

4. Crystal Structure Analysis

4-Iodo-N-methylaniline derivatives have been studied for their crystal structures, which are important in materials science for understanding the molecular arrangement and its impact on material properties. For example, a study on 4-(4′-Iodo)phenoxyaniline, which is structurally related, shows how the presence of iodo groups affects the crystal structure (Dey & Desiraju, 2004).

5. Development of Photochemical Reagents

Research has been done on compounds like azidoiodinanes derived from 4-Iodo-N-methylaniline. These compounds are important for developing new reagents for photochemical reactions, which have applications in synthetic chemistry and materials science (Zhdankin et al., 1996).

6. Green Chemistry and Organic Synthesis

4-Iodo-N-methylaniline derivatives are used in environmentally friendly methods for synthesizing indoline derivatives, demonstrating applications in green chemistry. Such compounds are important in developing new, more sustainable methods for chemical synthesis (Li et al., 2021).

Safety and Hazards

4-Iodo-N-methylaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, using only under a chemical fume hood, avoiding breathing dust/fume/gas/mist/vapors/spray, and not ingesting .

properties

IUPAC Name |

4-iodo-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVRDZGBMDYYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209380 | |

| Record name | Benzenamine, 4-iodo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60577-34-6 | |

| Record name | Benzenamine, 4-iodo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-iodo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)